molecular formula C16H18N4O B5488508 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5488508
M. Wt: 282.34 g/mol
InChI Key: XUQLAMOUXJRCPN-UHFFFAOYSA-N
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Description

2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound belonging to the triazolopyrimidine class This compound features a fused triazole and pyrimidine ring system, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: [_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common synthetic route involves the cyclization of a suitable precursor, such as a hydrazone derivative, under acidic or basic conditions[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalyst-free reactions are also employed to enhance efficiency and reduce waste[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... Substitution reactions may involve nucleophiles such as amines or halides under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a potential candidate for the development of new antimicrobial agents.

Medicine: In the field of medicine, derivatives of this compound are being investigated for their therapeutic potential. They have been shown to exhibit anti-inflammatory, anticancer, and antiviral activities, which could lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound and its derivatives are used in the development of new materials with unique properties. They are also employed in the creation of advanced coatings, polymers, and other materials with specific applications in electronics, aerospace, and other sectors.

Mechanism of Action

The mechanism by which 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... For example, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membranes of pathogens, leading to their death. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... These compounds share structural similarities with 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and exhibit similar biological activities.

Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of the ethyl and propyl groups, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethyl-5-phenyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-3-8-12-14(11-9-6-5-7-10-11)18-16-17-13(4-2)19-20(16)15(12)21/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQLAMOUXJRCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2N=C(NN2C1=O)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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